4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
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Overview
Description
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that features both sulfonyl and trifluoromethyl groups
Preparation Methods
The synthesis of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps. One common route includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperidine in the presence of a base, followed by methylation of the resulting sulfonamide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures and the use of specific catalysts.
Chemical Reactions Analysis
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine include:
4-(Methylsulfonyl)phenylacetic acid: Used in organic synthesis and pharmaceuticals.
Trifluoromethyl phenyl sulfone: Known for its use in nucleophilic trifluoromethylation reactions.
Trifluoromethyl ketones: Valuable in medicinal chemistry for their unique properties
Properties
IUPAC Name |
4-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S2/c1-22(18,19)11-6-8-17(9-7-11)23(20,21)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCLVJPGWDLOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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